molecular formula C19H23N5O4 B2938628 8-(allylamino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 876893-31-1

8-(allylamino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2938628
CAS No.: 876893-31-1
M. Wt: 385.424
InChI Key: PTQALXAYQZENEN-UHFFFAOYSA-N
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Description

8-(allylamino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic molecule with a purine base structure. This compound combines an allylamino group, a hydroxy-propyl group with an o-tolyloxy substituent, and a methyl group on a purine core. Such compounds often exhibit significant biological activity, making them of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis:

  • Reagents and Catalysts: : Common reagents include alkylating agents, base catalysts, and protective groups for selective reactions.

  • Conditions: : Reactions typically occur under controlled temperatures, sometimes requiring inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial synthesis scales up laboratory methods using continuous flow reactors and optimized conditions to ensure high yield and purity. Automation and real-time monitoring improve the efficiency and safety of these processes.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The allylamino group can be oxidized using reagents like potassium permanganate.

  • Reduction: : The purine core might undergo reduction with agents like hydrogen in the presence of palladium.

  • Substitution: : The o-tolyloxy group can participate in nucleophilic substitutions.

Common Reagents and Conditions

Typical reagents include bases like sodium hydroxide for deprotonation, and solvents like dimethyl sulfoxide (DMSO) for facilitating organic reactions.

Major Products Formed

  • Oxidation Products: : Introduction of carbonyl functionalities.

  • Reduction Products: : Formation of purine derivatives with hydrogenated sites.

  • Substitution Products: : Compounds with modified side chains.

Scientific Research Applications

This compound is explored for various applications:

  • Chemistry: : Used as a precursor in synthesizing more complex molecules.

  • Biology: : Studies on its interaction with enzymes and receptors.

  • Medicine: : Potential therapeutic applications due to its biological activity.

  • Industry: : Utilized in manufacturing certain pharmaceuticals and agrochemicals.

Mechanism of Action

Molecular Targets and Pathways

  • Targets: : Enzymes involved in metabolic pathways, receptors in cellular signaling.

  • Pathways: : Interruption or modulation of specific biochemical pathways, influencing disease processes or physiological responses. The compound's structural features allow it to interact with biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Unique Features

8-(allylamino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione stands out due to its unique substituent pattern, which imparts specific chemical and biological properties.

List of Similar Compounds

  • Purine Derivatives: : Such as caffeine and theophylline, which share the purine core but differ in substituents.

  • Aminoalkyl Purines: : Compounds with similar amino and alkyl side chains but different aromatic substitutions.

Properties

IUPAC Name

7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(prop-2-enylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4/c1-4-9-20-18-21-16-15(17(26)22-19(27)23(16)3)24(18)10-13(25)11-28-14-8-6-5-7-12(14)2/h4-8,13,25H,1,9-11H2,2-3H3,(H,20,21)(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQALXAYQZENEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CN2C3=C(N=C2NCC=C)N(C(=O)NC3=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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